molecular formula C30H38O8 B10829753 (25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid

(25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid

Cat. No.: B10829753
M. Wt: 526.6 g/mol
InChI Key: AKWNYHCILPEENZ-XWINERGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25R)-3,7,11,12,15,23-Hexaoxo-lanost-8-ene-26-oic acid, also known as ganosporeric acid A, is a triterpenoid compound derived from lanostane. It is notable for its complex structure, which includes multiple keto groups and a carboxylic acid functional group. This compound is primarily found in certain species of fungi, such as Ganoderma lucidum, and has garnered interest due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid typically involves multiple steps starting from simpler triterpenoid precursors. The process often includes:

    Oxidation Reactions: Introduction of keto groups at specific positions on the lanostane skeleton.

    Functional Group Transformations:

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be extracted from natural sources like Ganoderma lucidum through solvent extraction and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products:

    Oxidation Products: Compounds with additional keto or carboxylic acid groups.

    Reduction Products: Compounds with hydroxyl groups replacing keto groups.

    Substitution Products: Derivatives with modified functional groups.

Scientific Research Applications

(25R)-3,7,11,12,15,23-Hexaoxo-lanost-8-ene-26-oic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in traditional medicine, particularly in Asian countries.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (25R)-3,7,11,12,15,23-hexaoxo-lanost-8-ene-26-oic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in inflammatory pathways, cancer cell signaling molecules.

    Pathways: Inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Ganoderic Acids: Other triterpenoids found in Ganoderma species with similar structures but different functional groups.

    Lanostane Derivatives: Compounds derived from lanostane with varying degrees of oxidation and functionalization.

Uniqueness: (25R)-3,7,11,12,15,23-Hexaoxo-lanost-8-ene-26-oic acid is unique due to its specific arrangement of keto groups and the presence of a carboxylic acid group, which confer distinct biological activities compared to other triterpenoids.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17?,19+,28+,29+,30+/m1/s1

InChI Key

AKWNYHCILPEENZ-XWINERGBSA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)C1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.